molecular formula C5H2ClFN2O2 B1424328 5-Chloro-3-fluoro-2-nitropyridine CAS No. 1064783-29-4

5-Chloro-3-fluoro-2-nitropyridine

Cat. No. B1424328
M. Wt: 176.53 g/mol
InChI Key: FUKOQNFWJNNEQO-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-nitropyridine is a chemical compound with the molecular formula C5H2ClFN2O2 and a molecular weight of 176.53 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-fluoro-2-nitropyridine consists of a pyridine ring substituted with a chlorine atom, a fluorine atom, and a nitro group .


Physical And Chemical Properties Analysis

5-Chloro-3-fluoro-2-nitropyridine has a predicted boiling point of 266.7±35.0 °C and a predicted density of 1.595±0.06 g/cm3 . It should be stored under an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Reactivity:

  • 5-Chloro-3-fluoro-2-nitropyridine serves as an intermediate in the synthesis of complex organic compounds. For instance, it's used in the preparation of 2-chloro- and 2-amino-5-fluoropyridines, as well as in the isolation of novel compounds like difluoroboryl imidate (Hand & Baker, 1989).

  • Its reactivity with various nucleophiles, such as ammonia and aniline, has been extensively studied, revealing insights into kinetics and reaction mechanisms in organic chemistry (Brewis et al., 1974).

Chemical Kinetics and Mechanisms:

  • The kinetics of reactions involving halogenated pyridines, including 5-Chloro-3-fluoro-2-nitropyridine, have been investigated to understand their behavior in nucleophilic substitution reactions. These studies provide valuable data for designing new synthetic routes in pharmaceutical and material science research (Hamed, 1997).

  • Investigations into the structures of intermediates formed in reactions involving halogenated pyridines have further elucidated the reaction mechanisms, contributing to the field of theoretical chemistry (Haynes & Pett, 2007).

Pharmaceutical Applications:

  • Research into pyridine nucleosides related to 5-fluorocytosine has explored the potential of halogenated pyridines in the development of novel therapeutic agents, particularly in the field of antiviral and anticancer drugs (Nesnow & Heidelberger, 1975).

Material Science Applications:

  • Studies on the electronic properties and structural analyses of halogenated pyridines contribute to material science, particularly in the development of new materials with specific electronic characteristics (Velraj, Soundharam, & Sridevi, 2015).

Safety And Hazards

5-Chloro-3-fluoro-2-nitropyridine is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-chloro-3-fluoro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKOQNFWJNNEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701623
Record name 5-Chloro-3-fluoro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoro-2-nitropyridine

CAS RN

1064783-29-4
Record name 5-Chloro-3-fluoro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-fluoro-2-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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